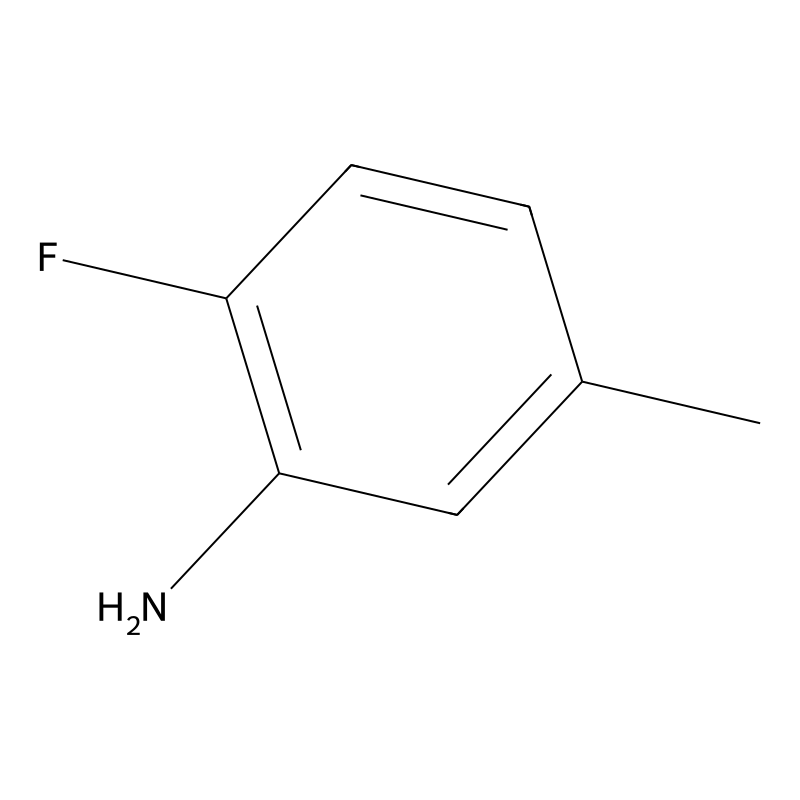

2-Fluoro-5-methylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Fluoro-5-methylaniline (CAS 452-84-6) is a highly functionalized halogenated toluidine derivative widely procured as a foundational building block for advanced active pharmaceutical ingredients (APIs), particularly targeted kinase inhibitors. The molecule combines the electron-withdrawing, conformationally directing properties of an ortho-fluorine atom with the hydrophobic bulk of a meta-methyl group. This specific substitution pattern modulates the basicity of the primary amine while providing a predictable steric environment for downstream cross-coupling, regioselective halogenation, and metalation. For industrial buyers, its primary value lies in its ability to serve as a precise structural scaffold where both the fluorine and methyl groups are retained in the final API to maximize target-binding affinity [1].

Substituting 2-fluoro-5-methylaniline with simpler analogs like 2-fluoroaniline or 3-methylaniline (m-toluidine) fundamentally alters both the process chemistry and the final API efficacy. The absence of the 5-methyl group (as in 2-fluoroaniline) eliminates critical hydrophobic interactions required for high-affinity binding in deep protein pockets, such as the switch II pocket of KRAS. Conversely, omitting the 2-fluoro substituent (as in 3-methylaniline) removes the fluorine-induced conformational locking and alters the pKa of the amine, which can drastically shift the pharmacokinetics of the final formulation. Furthermore, the presence of the ortho-fluorine introduces specific processability challenges—such as the risk of aryne intermediate formation during metalation—that require specialized cryogenic handling not needed for non-fluorinated analogs [1].

Cryogenic Metalation Requirements for Boronic Acid Synthesis

The synthesis of arylboronic acids from 2-fluoro-5-methylaniline requires strict process control due to the ortho-fluorine atom. During regioselective metalation, the compound is highly prone to forming aryne side-products via fluoride elimination. To achieve high yields, bis-PMB protection and ultra-low cryogenic temperatures (-85 °C) are required, contrasting sharply with non-fluorinated analogs like 3-methylaniline which can be lithiated at standard dry-ice temperatures (-78 °C) without aryne elimination risks[1].

| Evidence Dimension | Lithiation temperature limit to prevent elimination |

| Target Compound Data | -85 °C required (with bis-PMB protection) to suppress aryne formation |

| Comparator Or Baseline | Non-fluorinated toluidines (stable at -78 °C) |

| Quantified Difference | ~7-10 °C lower temperature threshold and mandatory bis-protection |

| Conditions | n-BuLi metalation in THF followed by trisisopropoxyborane addition |

Procurement teams must ensure that selected CDMOs possess robust ultra-low cryogenic capabilities when scaling up boronic ester intermediates derived from this specific fluorinated scaffold.

High-Yield Mono-Bromination for Cross-Coupling Precursors

The combined steric and electronic directing effects of the 2-fluoro and 5-methyl groups on the aniline core enable highly efficient and regioselective mono-bromination. When reacted with N-bromosuccinimide (NBS) at 0 °C to room temperature, 2-fluoro-5-methylaniline yields the mono-brominated product (4-bromo-2-fluoro-5-methylaniline) in 93.7% yield [1]. In contrast, unsubstituted aniline typically undergoes rapid over-bromination to 2,4,6-tribromoaniline unless the amine is strongly deactivated.

| Evidence Dimension | Mono-bromination yield and selectivity |

| Target Compound Data | 93.7% yield of mono-brominated product |

| Comparator Or Baseline | Unsubstituted aniline (yields poly-brominated mixtures under identical baseline conditions) |

| Quantified Difference | >90% isolated yield of a single regioisomer without amine pre-protection |

| Conditions | NBS (1-bromo-2,5-pyrrolidinedione) in acetonitrile, 0 °C to RT, 0.5 h |

The predictable regiochemistry and high yield reduce step count by eliminating the need for transient protecting groups during the synthesis of advanced cross-coupling intermediates.

Optimized Bis-PMB Protection Yields Under Forcing Conditions

The ortho-fluoro substitution slightly deactivates the amine nucleophilicity and introduces steric bulk, complicating standard protection strategies. However, utilizing Finkelstein conditions (KI additive) at elevated temperatures (90–100 °C) allows for the efficient generation of 2-fluoro-N,N-bis(4-methoxybenzyl)-5-methylaniline in an 80% isolated yield [1]. This demonstrates that while the target compound is more sterically hindered than 3-methylaniline, optimized thermal conditions successfully overcome this barrier for high-throughput API synthesis.

| Evidence Dimension | Bis-PMB protection yield |

| Target Compound Data | 80% yield |

| Comparator Or Baseline | Standard low-temperature PMB protection (suboptimal yields due to ortho-F steric/electronic deactivation) |

| Quantified Difference | High yield achieved only at 90-100 °C with KI catalysis |

| Conditions | PMBCl, Na2CO3, KI in DMF at 90–100 °C for 1.5 h |

Highlights the necessity of using optimized, elevated-temperature Finkelstein conditions to achieve commercially viable yields when protecting this specific ortho-halogenated building block.

Synthesis of KRAS G12C Covalent Inhibitors

2-Fluoro-5-methylaniline is the required starting material for synthesizing the tetrahydropyridopyrimidine core of advanced oncology APIs (e.g., Adagrasib analogs). In these architectures, the 5-methyl group provides essential hydrophobic pocket packing and the 2-fluoro group modulates target binding conformation [1].

Development of IRE1α Modulators

The compound is directly utilized as a precursor for phenoxy-pyridyl-pyrimidine compounds targeting inositol-requiring enzyme 1 alpha (IRE1α). Its predictable regioselective bromination profile accelerates the generation of diverse structure-activity relationship (SAR) libraries without requiring complex protecting group strategies [2].

Regioselective Aryl Boronic Acid Manufacturing

It serves as a specialized substrate for diastereoselective Hayashi arylations in complex API synthesis. However, procurement teams must verify that the selected CDMO can support the -85 °C cryogenic metalation required to prevent aryne side-product formation during scale-up [1].

XLogP3

GHS Hazard Statements

H302 (14.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (14.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Health Hazard